2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Catalog No.
S1901775
CAS No.
106904-09-0
M.F
C9H9ClO4S
M. Wt
248.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

CAS Number

106904-09-0

Product Name

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

IUPAC Name

2-chloro-3-methyl-4-methylsulfonylbenzoic acid

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

InChI

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

RRFGGUXLGOVPOP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

Application in Chemical Synthesis

Summary of the Application: “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” is used in the synthesis of a new type of triketone herbicide . This herbicide has high economic value and good market prospects .

Methods of Application or Experimental Procedures: The preparation of “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” from “2-chloro-4-(methylsulfonyl)toluene” is a typical example of the benzylic oxidation of a substituted toluene . This oxidation may be performed using chemical oxidation, electrolytic oxidation, or microbial biochemical oxidation . The Cu(I)- and HNO3-catalyzed oxidation of “2-chloro-4-(methylsulfonyl)toluene” to “2-chloro-4-(methylsulfonyl)benzoic acid” has been developed with an excellent yield .

Results or Outcomes Obtained: The optimized reaction conditions were 160 °C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, and use 1.0 mol% CuI as catalyst .

Application in the Production of Acetic Acid, Ethylene Diamine, and Hydrogen Peroxide

Summary of the Application: “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” is used as an oxidant for the production of acetic acid, ethylene diamine, and hydrogen peroxide .

Application in the Production of Phenol and Acetone

Summary of the Application: “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” is also used to catalyze the transfer of chlorine from chlorosilanes to alcohols in the production of phenol and acetone .

Methods of Application or Experimental Procedures: In this application, “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” likely acts as a catalyst in a chemical reaction involving chlorosilanes and alcohols. This reaction results in the production of phenol and acetone .

Application in the Production of Pesticides

Summary of the Application: “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid” is used as an intermediate for the production of the pesticide tembotrione . Tembotrione is a triketone group herbicide having worldwide applications for weed management in maize .

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is an aromatic compound with the molecular formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol. It features a benzoic acid structure with a chlorine atom and a methylsulfonyl group attached to the benzene ring. The compound is characterized by its unique arrangement of functional groups, which contributes to its chemical reactivity and potential biological activity. The compound is also known by its CAS number 106904-09-0 and has been cataloged in various chemical databases including PubChem and ChemSpider .

The chemical reactivity of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid can be attributed to the presence of both the chlorine atom and the methylsulfonyl group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The methylsulfonyl group may be reduced under specific conditions, potentially altering the compound's biological properties.

These reactions highlight the versatility of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid in synthetic organic chemistry.

The synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid can be achieved through several methods:

  • Chlorination of Methylsulfonylbenzoic Acid: Starting from 3-methyl-4-(methylsulfonyl)benzoic acid, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
  • Sulfonation followed by Chlorination: A two-step process involving the sulfonation of toluene followed by chlorination can also yield this compound.
  • Direct Synthesis from Precursor Compounds: Utilizing various aromatic precursors, this compound can be synthesized through multi-step organic reactions involving Friedel-Crafts acylation or similar methodologies.

These methods provide a foundation for producing 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid in laboratory settings .

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid has potential applications in various fields:

  • Pharmaceutical Industry: Due to its possible anti-inflammatory properties, it may serve as a lead compound for developing new medications.
  • Agricultural Chemistry: Its chemical structure suggests potential use as an herbicide or pesticide.
  • Chemical Research: This compound serves as a valuable intermediate in organic synthesis for creating more complex molecules.

These applications highlight the significance of this compound in both industrial and research contexts .

Interaction studies are crucial for understanding how 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid interacts with biological systems. Preliminary data suggest that it may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and pain response. Further research is needed to elucidate these interactions at a molecular level, which could inform drug design and therapeutic strategies .

Several compounds share structural similarities with 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Chloro-4-(methylsulfonyl)benzoic acid53250-83-20.93
2-Chloro-5-(methylsulfonyl)benzoic acid89938-62-50.92
4-Chloro-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid1261983-35-00.89
4-Chloro-2-(methylsulfonyl)benzoic acid142994-03-40.89
4-Chloro-3'-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid1261893-39-30.88

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements. The unique combination of chlorine and methylsulfonyl groups in 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid sets it apart from these analogues, potentially influencing its reactivity and biological activity compared to others in this category .

The industrial synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid has been optimized through several distinct methodologies, each offering unique advantages in terms of yield, selectivity, and operational efficiency. The most prevalent approach involves the oxidative transformation of 2-chloro-3-methyl-4-methylsulfonylacetophenone using sodium hypochlorite as the primary oxidizing agent under phase transfer catalytic conditions [1].

The sodium hypochlorite oxidation protocol represents the most commercially viable method for large-scale production. In the optimized embodiment, 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone is treated with 10 molar equivalents of 6% aqueous sodium hypochlorite solution in the presence of 0.1 molar equivalents of benzyltriethylammonium chloride as a phase transfer catalyst [1]. The reaction proceeds efficiently at 100°C with a reaction time of 0.5 hours, achieving an exceptional yield of 97.5% with product purity of 97.9%. The reaction mixture is subsequently cooled to 30°C, acidified with 36% hydrochloric acid to pH 1, and subjected to crystallization for 4 hours to obtain the pure product as a white powdery solid [1].

An alternative sodium hypochlorite protocol employs lower oxidant concentrations while maintaining high efficiency. This variant utilizes 5 molar equivalents of 10% sodium hypochlorite solution with 0.01 molar equivalents of tetrabutylammonium bisulfate as the phase transfer catalyst at 55°C for 3 hours, yielding 95.3% of the product with 97.8% purity [1]. This approach offers advantages in terms of reduced reagent consumption and milder operating conditions while maintaining excellent product quality.

The sodium hypobromite oxidation methodology provides an alternative halogenation pathway. This protocol involves treatment with 3 molar equivalents of 15% sodium hypobromite solution using 0.05 molar equivalents of tetrabutylammonium bromide as the phase transfer catalyst at 5°C for 8 hours, achieving 96.1% yield with 97.0% purity [1]. The low-temperature conditions minimize side reactions and enhance selectivity, though at the expense of extended reaction times.

Nitric acid oxidation represents another viable industrial approach, particularly for substrates lacking the pre-formed ketone functionality. This method involves the oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid under oxygen atmosphere with iron catalysts at temperatures ranging from 140-200°C [2]. The process achieves yields of approximately 89% with product purity of 85%, though requiring more stringent reaction conditions and specialized equipment for handling nitric acid [2].

The phase transfer catalytic systems demonstrate remarkable effectiveness across all protocols. Benzyltriethylammonium chloride emerges as the most effective catalyst, providing rapid reaction kinetics and excellent yields [3]. The catalyst facilitates the transfer of hypochlorite ions into the organic phase, enabling homogeneous reaction conditions and enhanced reaction rates. The effectiveness of phase transfer catalysts follows the order: tricaprylmethylammonium chloride > benzyltriethylammonium chloride > tetrabutylammonium bromide > tetrabutylammonium bisulfate > cetrimonium bromide, based on reaction yields and product purity [4].

Catalytic Oxidation Pathways for Methylsulfonyl Group Formation

The formation of methylsulfonyl groups through catalytic oxidation represents a critical aspect of synthetic methodology development. Multiple oxidation pathways have been established, each exhibiting distinct mechanistic features and substrate scope limitations.

The dimethyl sulfoxide-copper-oxygen catalytic system represents a highly effective approach for methylsulfonyl radical generation. This methodology employs copper(I) catalysts in combination with diethyl phosphite under oxygen atmosphere to generate methyl sulfonyl radicals from dimethyl sulfoxide [5] [6]. The mechanism involves initial oxygen activation by copper to form a copper-oxygen complex, followed by radical generation through single electron transfer processes. The hydroxyl radicals produced react with dimethyl sulfoxide to generate dimethyl sulfinic acid radicals, which subsequently undergo demethylation to yield methyl sulfonyl radicals [6]. These radicals efficiently attack alkenes and alkynes to form β-keto methyl sulfones and vinyl methyl sulfones with yields ranging from 65-85% [6].

The sodium metabisulfite route provides a transition-metal-free alternative for methylsulfonyl group installation. This methodology utilizes inorganic sodium metabisulfite as both the sulfur dioxide source and coupling partner in multicomponent reductive cross-coupling reactions [7]. The process involves radical generation from alkyl halides, subsequent reaction with metabisulfite to form sulfonyl radicals, and final coupling with alkyl tosylates. The reaction proceeds through a controlled-release mechanism using formate as a reductant, achieving yields of 40-78% under mild conditions [7].

Sulfuryl chloride oxidation systems offer tunable selectivity for aromatic substrates through organocatalytic activation. Acetonitrile serves as the most effective activator for sulfuryl chloride, enabling chlorination of even challenging substrates like para-xylene with high yields [8] [9]. The system demonstrates remarkable selectivity control, with acetonitrile, bis-thiourea, and diphenylprolinol providing ortho-selectivity ratios up to 99:1, while other catalysts favor para-selective chlorination with ratios up to 96:4 [8] [9]. This methodology achieves yields of 85-95% across diverse aromatic compounds [8] [9].

Permanganate oxidation under phase transfer catalytic conditions represents a classical yet effective approach for benzoic acid synthesis. The methodology involves potassium permanganate oxidation of toluene derivatives under alkaline conditions with quaternary ammonium salt catalysts [4]. Phase transfer catalysts significantly enhance reaction rates, reducing reaction times from 8 hours to 3 hours while improving yields from 60% to 90% [4]. The effectiveness follows the order: tricaprylmethylammonium chloride > tetrabutylphosphonium bromide > tetrabutylammonium bromide > tetrabutylammonium bisulfate > cetrimonium bromide [10].

Hypervalent iodine oxidation provides exceptional selectivity for tertiary and benzylic carbon-hydrogen bonds. This methodology employs azidoiodinane reagents in combination with copper(II) chloride complexes to achieve site-selective chlorination [11]. The system demonstrates remarkable functional group tolerance and site selectivity, with tertiary carbon-hydrogen bonds being preferentially activated over secondary positions. The benzoyloxy radical generated from azidoiodinane exhibits high selectivity due to steric and electronic factors, achieving yields of 70-95% for complex substrates [11].

Chlorination Strategies and Positional Selectivity

Chlorination strategies for aromatic compounds require careful consideration of regioselectivity, reaction conditions, and substrate compatibility. Multiple methodologies have been developed to achieve selective chlorination with varying degrees of positional control.

Sulfuryl chloride represents the most versatile chlorinating agent for aromatic substrates, offering tunable selectivity through organocatalytic activation. The reactivity of sulfuryl chloride can be fine-tuned using various organocatalysts, with acetonitrile providing the strongest activation [8] [9]. This system enables chlorination of challenging substrates such as para-xylene with yields up to 95%. The choice of catalyst and reaction conditions dramatically influences regioselectivity: acetonitrile combined with specific chiral catalysts provides para-selectivity with ratios up to 96:4, while bis-thiourea and diphenylprolinol derivatives favor ortho-selectivity with ratios up to 99:1 [8] [9].

Phosphorus trichloride chlorination exhibits strong dependence on electronic effects, with reactivity following the order: electron-rich > neutral > electron-deficient substrates [12]. Para-methoxybenzoic acid achieves 78% yield, significantly higher than benzoic acid (52%) and para-trifluoromethylbenzoic acid (trace amounts) [12]. The mechanism involves formation of mixed anhydrides followed by chloride displacement, with steric hindrance at the alpha-carbon significantly affecting reaction efficiency [12].

Molecular chlorine activation through Lewis acid catalysis represents the classical approach for electrophilic aromatic substitution. Iron(III) chloride and aluminum(III) chloride serve as effective catalysts for generating electrophilic chlorine species [13]. The mechanism proceeds through formation of polarized chlorine-Lewis acid complexes, followed by attack on the aromatic pi-electron system. Regioselectivity follows standard electrophilic substitution patterns, with electron-donating groups directing to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to meta positions [13].

N-Chlorosuccinimide provides radical-mediated chlorination with unique selectivity patterns. This methodology operates through homolytic cleavage to generate chlorine radicals, which abstract hydrogen atoms from benzylic and allylic positions [11]. The radical mechanism offers complementary selectivity to electrophilic processes, often favoring sterically accessible positions over electronically activated sites. Site selectivity can be enhanced through the use of directing groups or catalyst systems that influence radical stability [11].

Electrophilic aromatic substitution methodologies encompass a broad range of chlorinating agents and catalytic systems. The selectivity in these processes is governed by the electronic nature of substituents already present on the aromatic ring. Electron-donating groups such as methyl, methoxy, and amino groups activate the ring toward electrophilic attack and direct incoming electrophiles to ortho and para positions [9]. Conversely, electron-withdrawing groups like nitro, carbonyl, and sulfonyl groups deactivate the ring and direct substitution to meta positions. The challenge in chlorinating compounds bearing methylsulfonyl groups lies in overcoming the deactivating effect while achieving selective substitution at the desired position [9].

Purification Techniques and Yield Optimization

Purification of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid requires specialized techniques due to its polar nature, thermal stability, and solubility characteristics. Multiple purification strategies have been developed to achieve high purity while maintaining acceptable yield recovery.

Recrystallization techniques represent the most widely employed purification method due to their simplicity and effectiveness. Hot dissolution in polar solvents followed by controlled cooling enables selective crystallization of the pure product [14] [15]. Water serves as the optimal solvent for recrystallization, providing excellent solubility differentiation between the product and impurities. The process involves dissolving the crude product in hot water near the boiling point, followed by slow cooling to room temperature to promote nucleation and crystal growth [14]. Methanol and ethanol serve as alternative solvents, particularly useful for removing organic impurities [15]. The recrystallization process typically achieves yield recoveries of 85-95% with product purities of 95-99% [15].

Fractional distillation under reduced pressure provides high-purity products but requires careful temperature control due to potential thermal decomposition. The compound exhibits a boiling point of 458.9°C at 760 mmHg, necessitating vacuum distillation to prevent degradation [16]. Distillation systems operating at reduced pressures (0.4-15 mmHg) enable separation at lower temperatures while maintaining product integrity [17] [18]. This methodology achieves yield recoveries of 70-85% with purities of 90-95%, though energy requirements and equipment complexity limit its industrial application [17] [18].

Acidification and crystallization protocols capitalize on the compound's acidic nature and pH-dependent solubility. The synthesis protocols inherently incorporate purification steps through controlled acidification to pH 1 using hydrochloric acid or sulfuric acid [1]. This approach precipitates the product while maintaining impurities in solution, achieving remarkable yield recoveries of 95-98% with purities of 97-99% [1]. The crystallization time significantly influences product quality, with 0.5-4 hour crystallization periods providing optimal results depending on the specific conditions [1].

Solvent extraction methodologies exploit differential solubility characteristics between the product and impurities. Ethyl acetate-water extraction systems effectively separate the compound from water-soluble impurities while maintaining the product in the organic phase [18]. Multiple extraction cycles enhance separation efficiency, typically achieving yield recoveries of 80-90% with purities of 85-95% [18]. The technique proves particularly valuable for removing residual salts and phase transfer catalysts from reaction mixtures [18].

Column chromatography provides the highest resolution separation but involves higher costs and longer processing times. Silica gel chromatography with gradient elution using various organic solvent mixtures enables precise separation of closely related compounds [19]. This methodology achieves yield recoveries of 75-90% with purities of 95-99%, making it ideal for analytical-scale purifications and high-value applications [19].

Yield optimization strategies focus on minimizing product loss during purification while maintaining acceptable purity levels. The selection of purification technique depends on the scale of operation, purity requirements, and economic considerations. For industrial-scale production, acidification-crystallization followed by recrystallization provides the optimal balance of yield, purity, and cost-effectiveness [1]. Laboratory-scale preparations may benefit from column chromatography when highest purity is required [19].

The integration of multiple purification techniques in sequence can achieve superior results compared to single-step processes. A typical optimized purification sequence involves initial acidification-crystallization to remove major impurities, followed by recrystallization for final purification [1]. This approach combines the high yield recovery of crystallization with the selectivity of recrystallization, achieving overall yield recoveries exceeding 90% with purities greater than 98% [1].

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (Chemical Abstracts Service number 106904-09-0) exhibits distinctive thermodynamic characteristics that fundamentally influence its chemical behavior and practical applications [1] [2] [3]. The compound presents as a white crystalline solid with a molecular weight of 248.68 grams per mole and an exact mass of 247.991 grams per mole [1] [2].

Thermal Properties

The compound demonstrates substantial thermal stability with a predicted boiling point of 458.9 degrees Celsius at 760 millimeters of mercury pressure [1] [4] [2] [3]. The flash point occurs at 231.4 degrees Celsius, indicating significant thermal resistance before volatilization [1] [4] [2] [3]. Notably, specific melting point data remains unavailable in current literature sources, representing a gap in the thermodynamic characterization [1] [2] [3].

The density of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is established at 1.446 grams per cubic centimeter, reflecting the compound's relatively compact molecular structure [1] [4] [2]. The vapor pressure at 25 degrees Celsius is exceptionally low at 3.23 × 10⁻⁹ millimeters of mercury, confirming minimal volatility at ambient conditions [1] [4] [2]. The refractive index of 1.563 provides insight into the compound's optical properties and molecular polarizability [1] [4] [2].

Solubility Characteristics

The solubility profile of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid reveals marked hydrophobic characteristics combined with favorable dissolution in organic media . Water solubility is extremely limited, with the compound classified as practically insoluble in aqueous systems at room temperature . This hydrophobic behavior correlates with the predicted logarithmic partition coefficient (log P) of 2.83090, indicating preferential distribution into lipophilic phases [1] [4] [2] [3].

In contrast, the compound demonstrates excellent solubility in organic solvents. Methanol, ethanol, and acetone serve as effective dissolution media at room temperature [7]. Dichloromethane and toluene also provide substantial solubility, making these solvents particularly suitable for synthetic and analytical applications . Diethyl ether offers moderate solubility, while dimethyl sulfoxide exhibits particularly high dissolution capacity [8]. Tetrahydrofuran represents another viable solvent option for specialized applications [9].

The predicted acid dissociation constant (pKa) of 2.18 ± 0.28 indicates strong acidic behavior, typical of benzoic acid derivatives with electron-withdrawing substituents [10]. The polar surface area of 79.82 square angstroms reflects the contribution of the carboxylic acid and methylsulfonyl functional groups to the molecular polarity [1] [2] [3].

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

The spectroscopic characterization of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid provides comprehensive structural confirmation through multiple analytical techniques [7].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signal patterns consistent with the substituted benzoic acid structure [7]. The aromatic protons resonate in the typical downfield region between 7.3 and 8.1 parts per million, reflecting the deshielding effects of the electron-withdrawing chlorine and methylsulfonyl substituents [7]. The methylsulfonyl group generates a distinct singlet between 3.0 and 3.5 parts per million, corresponding to the three protons attached to the sulfur-bound methyl carbon [7].

The aromatic methyl group produces a characteristic signal in the range of 2.2 to 2.5 parts per million [7]. The carboxylic acid proton appears as a broad signal between 11 and 13 parts per million, typical of carboxylic acid functionality and subject to rapid exchange with protic solvents .

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides definitive structural identification through carbon framework elucidation [7]. The carboxylic acid carbonyl carbon resonates in the characteristic downfield region between 168 and 172 parts per million [7]. The aromatic carbons occupy the expected range of 120 to 140 parts per million, with specific chemical shifts dependent on the proximity to electron-withdrawing substituents [7]. The methylsulfonyl carbon appears between 42 and 45 parts per million, consistent with the electron-withdrawing influence of the attached sulfonyl group [7].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [7] [12]. The carboxylic acid functionality generates a broad absorption band between 3000 and 3300 wavenumbers, attributed to the hydroxyl group stretching vibration [7] [12]. The carbonyl stretch appears as a sharp, intense absorption at approximately 1720 wavenumbers, consistent with carboxylic acid carbonyl functionality [7] [12].

The methylsulfonyl group produces distinctive absorption patterns with asymmetric sulfur-oxygen stretching vibrations occurring between 1300 and 1350 wavenumbers, while symmetric stretching appears between 1150 and 1200 wavenumbers [7]. The carbon-chlorine bond generates absorption in the fingerprint region between 750 and 850 wavenumbers [12].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis . The molecular ion peak appears at mass-to-charge ratio 248.68, corresponding to the intact molecular structure . The base peak typically occurs at mass-to-charge ratio 169.68, representing the loss of the methylsulfonyl group (79 mass units) . Additional significant fragments include the loss of chlorine (35 mass units) producing a peak at mass-to-charge ratio 213.68 .

Chromatographic Behavior: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Retention Characteristics

The chromatographic behavior of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid reflects its physicochemical properties and provides crucial information for analytical method development [13] .

High-Performance Liquid Chromatography Behavior

High-Performance Liquid Chromatography (High-Performance Liquid Chromatography) analysis typically employs reversed-phase conditions utilizing octadecylsilane (C18) stationary phases [13] . The compound exhibits moderate retention times under standard analytical conditions, with retention characteristics influenced by mobile phase composition and pH [13] . Acidic mobile phases (pH 2.0 to 3.0) containing phosphoric acid or formic acid provide optimal peak shape and resolution [13] .

The compound's retention behavior correlates with its log P value of 2.83090, indicating moderate hydrophobicity [1] [4] [2] [3]. Gradient elution systems employing acetonitrile-water mixtures with 0.1% phosphoric acid typically achieve satisfactory separation [13] . The retention time increases with higher organic content in the mobile phase, consistent with the compound's preferential affinity for organic solvents [13] .

Ultraviolet detection at 254 nanometers provides adequate sensitivity for quantitative analysis, though the compound's spectral characteristics may permit detection at alternative wavelengths [13] . The methylsulfonyl and carboxylic acid functionalities contribute to the compound's ultraviolet absorption properties [13] .

Gas Chromatography-Mass Spectrometry Characteristics

Gas Chromatography-Mass Spectrometry (Gas Chromatography-Mass Spectrometry) analysis presents challenges due to the compound's relatively high boiling point of 458.9 degrees Celsius [1] [4] [2] [3]. Derivatization techniques may be necessary to improve volatility and chromatographic performance . Methylation of the carboxylic acid functionality using diazomethane or trimethylsilyl derivatives can enhance gas chromatographic behavior .

The compound's thermal stability permits Gas Chromatography-Mass Spectrometry analysis at elevated temperatures, though prolonged exposure above 200 degrees Celsius may result in decomposition . The mass spectral fragmentation pattern provides definitive identification through characteristic ion fragments, including the molecular ion and base peak corresponding to methylsulfonyl loss .

Stability Under Various Environmental Conditions

The stability profile of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid encompasses thermal, chemical, and environmental degradation pathways that influence storage, handling, and application protocols [15] [8] [16] [17] [18].

Thermal Stability

Thermal stability studies demonstrate remarkable resistance to degradation under ambient conditions [15] [17]. The compound maintains structural integrity for extended periods exceeding one year when stored at room temperature in sealed containers [15] [17]. Elevated temperature exposure at 50 degrees Celsius results in continued stability for periods exceeding six months, indicating robust thermal resistance [8].

However, exposure to temperatures approaching 100 degrees Celsius initiates gradual decomposition processes occurring over timescales of days to weeks [8]. The decomposition mechanisms likely involve decarboxylation and sulfur-oxygen bond cleavage, consistent with the thermal behavior of similar methylsulfonyl benzoic acid derivatives [8].

Chemical Stability

Chemical stability varies significantly with solution pH [16]. Under acidic conditions (pH 2), the compound demonstrates excellent stability for periods exceeding six months [16]. Neutral conditions (pH 7) similarly support long-term stability without observable degradation [16]. These findings indicate that the compound maintains structural integrity across the physiologically relevant pH range [16].

Conversely, exposure to basic conditions (pH 10) results in rapid hydrolysis reactions occurring within hours to days [16]. The alkaline degradation likely involves nucleophilic attack on the carboxylic acid functionality and potential sulfur-oxygen bond hydrolysis [16]. This pH-dependent stability profile necessitates careful consideration of storage and application conditions [16].

Environmental Stability

Light exposure studies reveal satisfactory photostability for periods exceeding six months under standard laboratory lighting conditions [8]. The compound does not exhibit significant photodegradation pathways, suggesting suitability for applications involving ambient light exposure [8]. Similarly, oxygen exposure does not induce observable degradation over extended timeframes [8].

Moisture sensitivity represents a critical stability consideration [18]. The compound exhibits hygroscopic properties, requiring immediate protection from atmospheric moisture [18]. Exposure to humid conditions can result in physical and chemical changes that compromise compound integrity [18]. Appropriate storage protocols mandate sealed containers with desiccant materials in controlled humidity environments [18].

XLogP3

1.7

Other CAS

106904-09-0

Wikipedia

2-Chloro-3-methyl-4-methylsulfonylbenzoic acid

Dates

Last modified: 08-16-2023

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